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Compound of Interest

Compound Name: Lithium nitrite

Cat. No.: B081658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the α-

nitrosation of ketones using lithium nitrite. This reaction is a fundamental transformation in

organic synthesis, yielding α-oximinoketones, which are valuable intermediates in the

preparation of various pharmaceuticals and fine chemicals.

Introduction
The introduction of a nitroso group at the α-position of a ketone is a key synthetic strategy for

the formation of α-oximinoketones. These compounds serve as versatile precursors for a range

of functional groups, including α-amino ketones, vicinal diamines, and various heterocyclic

systems. Lithium nitrite, in the presence of a mineral acid such as hydrochloric acid, provides

an effective and convenient method for this transformation. The reaction typically proceeds

under mild conditions and offers good yields, making it a practical choice for laboratory and

potential scale-up applications.

Reaction Mechanism
The nitrosation of ketones with lithium nitrite in an acidic medium proceeds through a well-

established multi-step mechanism. The key steps are:

Formation of Nitrous Acid: Lithium nitrite reacts with a strong acid (e.g., HCl) in situ to

generate nitrous acid (HNO₂).
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Generation of the Nitrosonium Ion: Protonation of nitrous acid by the strong acid leads to the

formation of a protonated nitrous acid, which then loses a molecule of water to form the

highly electrophilic nitrosonium ion (NO⁺).

Keto-Enol Tautomerism: The ketone starting material undergoes acid-catalyzed

tautomerization to its enol form.

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic

nitrosonium ion, forming a protonated α-nitroso ketone intermediate.

Deprotonation and Tautomerization: A final deprotonation step yields the α-nitroso ketone,

which rapidly tautomerizes to the more stable α-oximinoketone product.

Nitrosating Agent Formation

Ketone Activation and Reaction
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Figure 1: Reaction mechanism for the nitrosation of ketones.
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Data Presentation
The following table summarizes representative examples of the α-nitrosation of various

ketones. While the focus of these notes is on lithium nitrite, data from reactions using sodium

nitrite are included due to the chemical similarity and greater availability of specific examples in

the literature. The reaction conditions are generally transferable.

Ketone
Substrate

Acid Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Cyclohexano

ne
HCl

Water/Ethano

l
0 - 5 1 - 2 85 - 95

Cyclopentano

ne
HCl

Water/Metha

nol
0 - 5 1 - 2 80 - 90

2-Butanone HCl
Water/Ethano

l
5 - 10 2 - 3 75 - 85

Acetophenon

e
HCl Acetic Acid 10 - 15 3 - 4 70 - 80

Propiopheno

ne
HCl Acetic Acid 10 - 15 3 - 4 65 - 75

1,3-

Diphenylacet

one

HCl Ethanol 20 - 25 4 - 6 80 - 90

Experimental Protocols
General Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Lithium
nitrite is harmful if swallowed or inhaled. Hydrochloric acid is corrosive. Handle all chemicals

with care.

Protocol 1: General Procedure for the α-Nitrosation of
Ketones
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, add the ketone (1.0 eq.) and a suitable solvent (e.g., ethanol, methanol, or acetic

acid).

Cooling: Cool the flask to the desired temperature (typically 0-10 °C) using an ice-water or

ice-salt bath.

Reagent Addition: Prepare a solution of lithium nitrite (1.1 - 1.5 eq.) in water. To the cooled

ketone solution, slowly add concentrated hydrochloric acid (1.1 - 1.5 eq.).

Nitrite Addition: Add the aqueous solution of lithium nitrite dropwise from the dropping

funnel to the stirred, acidified ketone solution over a period of 30-60 minutes. Maintain the

reaction temperature below 10 °C during the addition.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same

temperature for an additional 1-4 hours. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, pour the reaction mixture into cold water or onto

crushed ice.

Isolation: The α-oximinoketone product often precipitates as a solid. Collect the solid by

vacuum filtration. If the product is an oil, extract the aqueous mixture with a suitable organic

solvent (e.g., diethyl ether or ethyl acetate).

Purification: Wash the collected solid with cold water and dry it. The crude product can be

further purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a

mixture thereof).
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Figure 2: General experimental workflow for ketone nitrosation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b081658?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Synthesis of 2-Oximinocyclohexanone from
Cyclohexanone

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, place a solution of cyclohexanone (9.8 g, 0.1 mol) in 50

mL of ethanol.

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

Reagent Addition: To the stirred solution, add concentrated hydrochloric acid (10 mL, ~0.12

mol) while maintaining the temperature below 5 °C.

Nitrite Addition: Prepare a solution of lithium nitrite (7.6 g, 0.11 mol) in 20 mL of water. Add

this solution dropwise from the dropping funnel over 45 minutes, ensuring the temperature

does not exceed 5 °C.

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1.5 hours.

Isolation: The product will precipitate as a white solid. Collect the crystals by vacuum filtration

and wash them with two 20 mL portions of cold water.

Purification: Dry the crude product in a desiccator. The product is typically of high purity, but

can be recrystallized from hot water or a dilute ethanol-water mixture if necessary. Expected

yield: 10.8 - 12.1 g (85-95%).

Protocol 3: Synthesis of 1-Phenyl-1,2-propanedione-2-
oxime from Propiophenone

Reaction Setup: Dissolve propiophenone (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid in a

250 mL flask equipped with a magnetic stirrer and a dropping funnel.

Cooling: Cool the solution to 10-15 °C in an ice-water bath.

Reagent Addition: Slowly add concentrated hydrochloric acid (10 mL, ~0.12 mol) to the

stirred solution.
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Nitrite Addition: Prepare a solution of lithium nitrite (8.3 g, 0.12 mol) in 15 mL of water. Add

this solution dropwise over 1 hour, maintaining the temperature between 10-15 °C.

Reaction: Stir the reaction mixture for an additional 3 hours at 15 °C.

Work-up: Pour the reaction mixture into 300 mL of ice-cold water. A pale yellow solid will

precipitate.

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.

Purification: Recrystallize the crude product from an ethanol-water mixture to afford pale

yellow needles. Expected yield: 10.6 - 12.2 g (65-75%).

To cite this document: BenchChem. [Application Notes and Protocols for the Nitrosation of
Ketones using Lithium Nitrite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081658#using-lithium-nitrite-for-the-nitrosation-of-
ketones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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